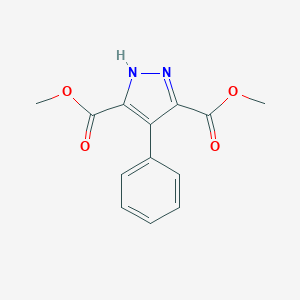
Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate (DPPD) is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. DPPD belongs to the class of pyrazole derivatives and has been found to exhibit a range of biological activities that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in inflammation, tumor growth, and glucose metabolism. This compound has been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins, and reduce the expression of iNOS, an enzyme involved in the production of nitric oxide. This compound has also been found to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including the inhibition of inflammation, tumor growth, and glucose metabolism. This compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. This compound has also been found to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate in lab experiments include its high potency and selectivity for its target enzymes and signaling pathways, as well as its low toxicity and favorable pharmacokinetic properties. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and the need for optimization of the reaction conditions to achieve high yields.
Orientations Futures
There are several future directions for the research on Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate, including the identification of its molecular targets and the optimization of its pharmacological properties. Further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases, such as cancer, inflammation, and diabetes. In addition, the development of novel derivatives of this compound with improved pharmacokinetic properties and higher potency is an area of active research.
Méthodes De Synthèse
The synthesis of Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate can be achieved through several methods, including the reaction of 4-phenyl-1H-pyrazole-3,5-dicarboxylic acid with dimethyl sulfate or the reaction of 4-phenyl-1H-pyrazole-3,5-dicarboxylic acid with dimethyl carbonate in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions and using appropriate solvents.
Applications De Recherche Scientifique
Dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB, a transcription factor that plays a critical role in inflammation. This compound has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Propriétés
Formule moléculaire |
C13H12N2O4 |
|---|---|
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
dimethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C13H12N2O4/c1-18-12(16)10-9(8-6-4-3-5-7-8)11(15-14-10)13(17)19-2/h3-7H,1-2H3,(H,14,15) |
Clé InChI |
VJOYCGRKDWRDBB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=NN1)C(=O)OC)C2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1=C(C(=NN1)C(=O)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)
![2-Phenylpyrido[1,2-a]pyrimidin-5-ium](/img/structure/B262361.png)
![2-[4-(1H-inden-2-yl)-1-piperazinyl]ethanol](/img/structure/B262363.png)
![3-[(4-Chlorophenyl)sulfanyl]-3-{4-nitrophenyl}-1-phenyl-1-propanone](/img/structure/B262364.png)





![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)
![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B262386.png)
